molecular formula C22H16Br2N2O B11996216 9-Bromo-5-(2-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(2-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11996216
M. Wt: 484.2 g/mol
InChI Key: GGRAELWWKQMDLJ-UHFFFAOYSA-N
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Description

8-Bromo-4-(2-bromophenyl)-2-phenyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene is a complex organic compound with a unique structure that includes bromine, phenyl, and diaza-cyclopenta(a)naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-(2-bromophenyl)-2-phenyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene typically involves multi-step organic reactions. The starting materials often include brominated phenyl compounds and diaza-cyclopenta(a)naphthalene derivatives. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-(2-bromophenyl)-2-phenyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce dehalogenated derivatives.

Scientific Research Applications

8-Bromo-4-(2-bromophenyl)-2-phenyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 8-Bromo-4-(2-bromophenyl)-2-phenyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-4-(4-nitrophenyl)-2-phenyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene
  • 8-Bromo-4-(3,4-dichlorophenyl)-2-phenyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene

Uniqueness

8-Bromo-4-(2-bromophenyl)-2-phenyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H16Br2N2O

Molecular Weight

484.2 g/mol

IUPAC Name

9-bromo-5-(2-bromophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H16Br2N2O/c23-15-10-11-21-17(12-15)20-13-19(14-6-2-1-3-7-14)25-26(20)22(27-21)16-8-4-5-9-18(16)24/h1-12,20,22H,13H2

InChI Key

GGRAELWWKQMDLJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=CC=C5Br

Origin of Product

United States

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